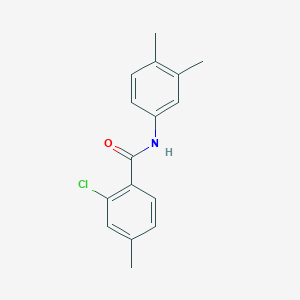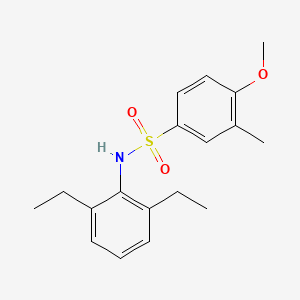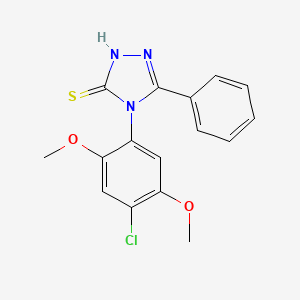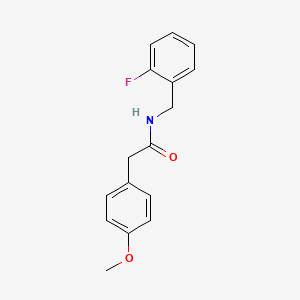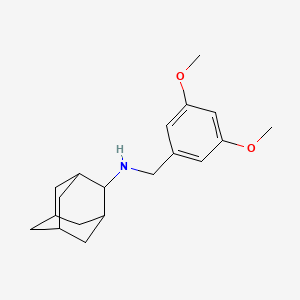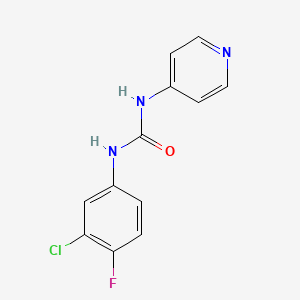
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea (CFPU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFPU is a small molecule inhibitor that has been found to be effective in inhibiting several enzymes and proteins in biological systems.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea inhibits enzymes and proteins by binding to their active sites, preventing them from carrying out their functions. This compound has been found to be a competitive inhibitor of CDK4, binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates and inhibits cell cycle progression, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, and reducing tumor size. This compound has also been found to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth. This compound has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea has several advantages for lab experiments, including its high purity level and ease of synthesis. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has limitations, including its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea has several potential future directions, including its use in drug discovery and cancer therapy. This compound can be used as a lead compound for the development of new drugs that target CDK4 and other enzymes. This compound can also be used in combination with other drugs to enhance their efficacy in cancer therapy. Additionally, this compound can be modified to improve its solubility and bioavailability, making it more suitable for use in clinical settings.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to be effective in inhibiting several enzymes and proteins, making it a potential candidate for drug discovery and cancer therapy. This compound has several advantages for lab experiments, including its high purity level and ease of synthesis. This compound has several potential future directions, making it an exciting area of research in the scientific community.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline and 4-pyridinecarboxylic acid followed by the addition of isocyanate. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis of this compound has been optimized to ensure high yields and purity levels, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-4-pyridinylurea has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. This compound has been found to inhibit several enzymes, including cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. Inhibition of CDK4 has been shown to be effective in treating cancer, making this compound a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O/c13-10-7-9(1-2-11(10)14)17-12(18)16-8-3-5-15-6-4-8/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQYRMBCLPZAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
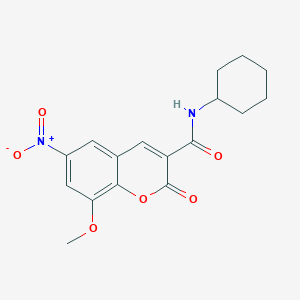
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
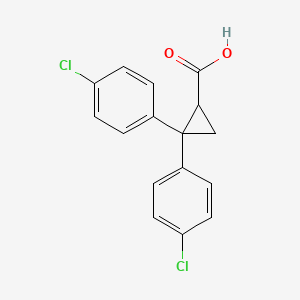
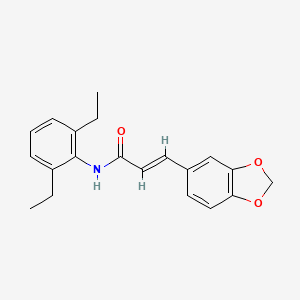
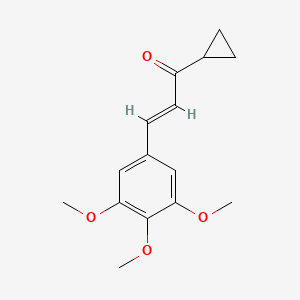
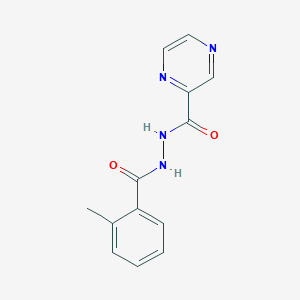
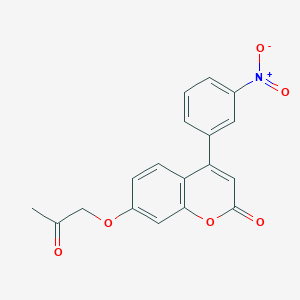
![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
